molecular formula C10H10BrFO B14041430 1-(4-Bromo-2-(fluoromethyl)phenyl)propan-2-one

1-(4-Bromo-2-(fluoromethyl)phenyl)propan-2-one

Cat. No.: B14041430
M. Wt: 245.09 g/mol
InChI Key: KVYUHQCAIDBQLC-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-(fluoromethyl)phenyl)propan-2-one is a halogenated aromatic ketone featuring a bromine atom at the para position and a fluoromethyl group at the ortho position of the phenyl ring. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceutical and materials chemistry. Its structure combines electron-withdrawing substituents (bromo and fluoromethyl), which influence its electronic properties, solubility, and reactivity in substitution or coupling reactions .

Properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

1-[4-bromo-2-(fluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10BrFO/c1-7(13)4-8-2-3-10(11)5-9(8)6-12/h2-3,5H,4,6H2,1H3

InChI Key

KVYUHQCAIDBQLC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)Br)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromoacetophenone with a fluoromethylating agent under controlled conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce carboxylic acids .

Scientific Research Applications

1-(4-Bromo-2-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-(fluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and fluoromethyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Fluorinated Substituents

1-(4-Bromo-2-fluorophenyl)propan-1-one
  • Structure : Differs by replacing the fluoromethyl group with a fluorine atom at the ortho position.
  • Properties : The absence of the fluoromethyl group reduces steric hindrance and polarizability compared to the target compound. This may enhance its reactivity in nucleophilic aromatic substitution (SNAr) reactions.
  • Applications : Used in pharmaceutical intermediates, particularly for anticonvulsant drug synthesis .
1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one (CAS 801303-32-2)
  • Structure : Incorporates a methyl branch on the ketone’s α-carbon.
  • However, steric effects may hinder certain reactions, such as enolate formation.
  • Synthesis : Prepared via Friedel-Crafts acylation or halogenation protocols .
1-(3-(Trifluoromethyl)phenyl)propan-2-one
  • Structure : Contains a trifluoromethyl group instead of bromo and fluoromethyl substituents.
  • Properties : The strong electron-withdrawing effect of the trifluoromethyl group enhances resistance to metabolic degradation, making this compound valuable in CNS drug synthesis (e.g., fenfluramine intermediates) .

Compounds with Varied Backbones or Functional Groups

1-(4-Bromophenylimino)-1-(phenylhydrazono)-propan-2-one
  • Structure : Features a hydrazone-imine backbone instead of a simple ketone.
  • Reported inhibition efficiencies range from 88.3% to 93.2% in acidic media, outperforming simpler ketones .
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
  • Structure : An α,β-unsaturated ketone (chalcone) with bromine and aryl groups.
  • Properties: The enone system enables conjugation-driven reactivity (e.g., Michael additions). Bromination at the α-position increases electrophilicity, facilitating reactions with nucleophiles .

Substituent Effects on Electronic and Physical Properties

For example:

  • Bromo and fluoromethyl groups : Increase η due to electron withdrawal, making the compound less polarizable and more resistant to electrophilic attack.
  • Methyl or trifluoromethyl groups : Alter η differently; methyl groups slightly decrease hardness, while trifluoromethyl groups significantly increase it .

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Weight Key Substituents Melting Point (°C) Application/Reactivity
1-(4-Bromo-2-(fluoromethyl)phenyl)propan-2-one - ~245.1 Br (para), CH2F (ortho) Not reported Pharmaceutical intermediates
1-(4-Bromo-2-fluorophenyl)propan-1-one 259750-61-3 229.0 Br (para), F (ortho) Not reported Anticonvulsant synthesis
1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one 801303-32-2 243.1 Br (para), F (ortho), CH3 Not reported Drug R&D (lipophilic agents)
1-(3-Trifluoromethylphenyl)propan-2-one - 202.1 CF3 (meta) Not reported Fenfluramine intermediates
1-(4-Bromophenylimino)-1-(phenylhydrazono)-propan-2-one - ~319.2 Hydrazone-imine backbone Not reported Corrosion inhibition (90-93%)

Research Findings and Trends

Reactivity in Synthesis : Brominated ketones like 1-(4-Bromo-2-(fluoromethyl)phenyl)propan-2-one are typically synthesized via halogenation of precursor ketones using bromine in chloroform . Fluoromethyl groups are introduced via radical fluorination or nucleophilic displacement .

Pharmacological Relevance : Compounds with fluorinated substituents (e.g., fluoromethyl, trifluoromethyl) show enhanced metabolic stability and blood-brain barrier penetration, making them preferred in CNS drug development .

Material Science Applications: Chalcone derivatives (e.g., 2-bromo-enones) exhibit optoelectronic properties suitable for organic semiconductors .

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